molecular formula C10H10ClN3O B1455644 5-(chloromethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole CAS No. 1338654-59-3

5-(chloromethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole

Cat. No. B1455644
M. Wt: 223.66 g/mol
InChI Key: STSAYGBSXAFNPL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole ring, the chloromethyl group, and the 4-methoxyphenyl group. The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized .


Chemical Reactions Analysis

Triazoles are known to participate in a variety of chemical reactions. The chloromethyl group could potentially undergo nucleophilic substitution reactions, and the methoxy group on the phenyl ring could influence the reactivity of the ring through resonance and inductive effects .

Scientific Research Applications

Molecular Studies and Interaction Analysis

Triazole derivatives like 5-(chloromethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole have been extensively studied for their potential anti-cancer properties. Studies on similar molecules demonstrate their stable states in the thione form and highlight the importance of inter-molecular hydrogen bonds in their interaction with EGFR binding pockets, which is crucial for their anti-cancer activity. The specific configurations and conformations of these molecules have been deeply analyzed through computational methods, showcasing their significance in molecular stability and interaction studies (Karayel, 2021).

Material Science and Chemical Synthesis

In material science, the π-hole tetrel bonding interactions of triazole derivatives are of great interest. These interactions, critical in crystal engineering and molecular materials design, are meticulously analyzed using Hirshfeld surface analysis, DFT calculations, and Bader's theory of atoms-in-molecules. The synthesis and characterization of triazole derivatives, along with their self-assembled structures and bonding interactions, provide valuable insights into material design and synthesis (Ahmed et al., 2020).

Pharmacological and Biological Research

The pharmaceutical potential of triazole derivatives is significant, with various compounds showing promising antimicrobial activities. The synthesis and structural analysis of these compounds, followed by a rigorous screening for antimicrobial properties, underline the potential of triazole derivatives in developing new, effective antimicrobial agents (Bektaş et al., 2007).

Corrosion Inhibition

Triazole derivatives also exhibit excellent properties as corrosion inhibitors. Studies demonstrate the efficiency of these compounds in inhibiting acidic corrosion in metals, with in-depth analysis through techniques like weight loss, potentiodynamic polarization, and EIS techniques. The adsorption behavior and the mechanism of inhibition provide crucial insights into the protective properties of triazole derivatives in industrial applications (Bentiss et al., 2009).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure and potential harm .

Future Directions

The study and application of triazole derivatives is a vibrant field of research, with potential applications in areas like medicinal chemistry, agriculture, and materials science. This specific compound could potentially be studied for its biological activity, or used as a building block in the synthesis of more complex molecules .

properties

IUPAC Name

5-(chloromethyl)-1-(4-methoxyphenyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c1-15-10-4-2-8(3-5-10)14-9(6-11)7-12-13-14/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSAYGBSXAFNPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=CN=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(chloromethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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